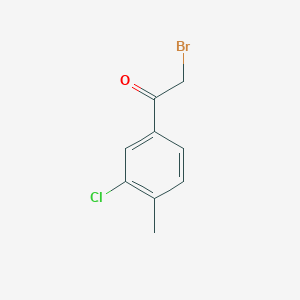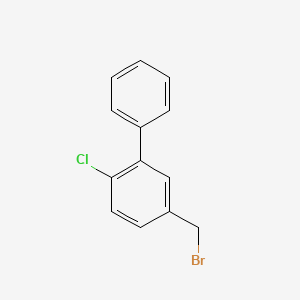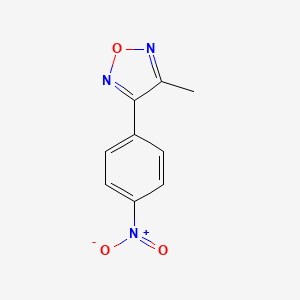![molecular formula C17H18ClNO4 B14418727 Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate CAS No. 80199-23-1](/img/structure/B14418727.png)
Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-propoxyphenoxy)aniline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Methyl [3-chloro-4-(4-chlorophenoxy)anilino]carbonylcarbamate
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
Comparison: Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate is unique due to its propoxy group, which can influence its reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
80199-23-1 |
|---|---|
Molekularformel |
C17H18ClNO4 |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
methyl N-[3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H18ClNO4/c1-3-10-22-13-5-7-14(8-6-13)23-16-9-4-12(11-15(16)18)19-17(20)21-2/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FEUJYBAMEQWSMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
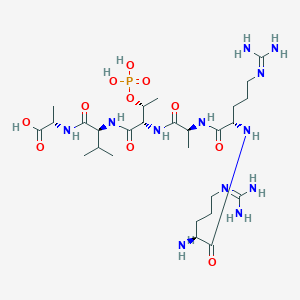
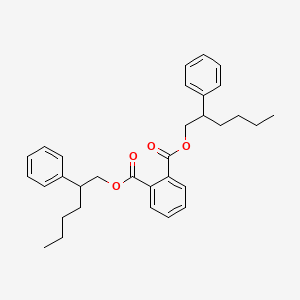
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)

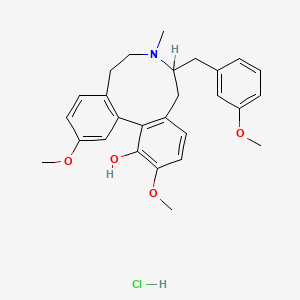
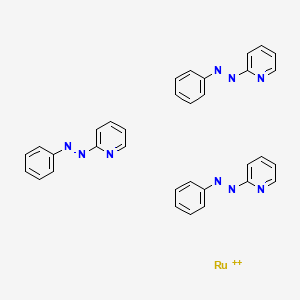
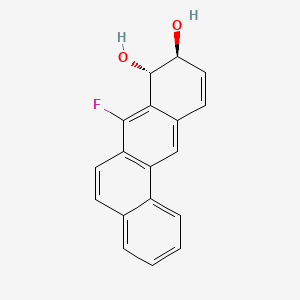
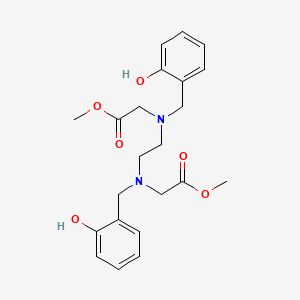
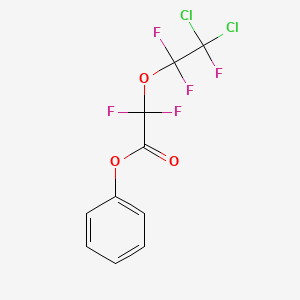
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
